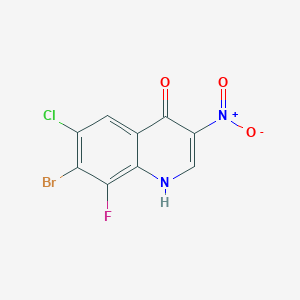
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The bromine, chlorine, and fluorine atoms are introduced through halogenation reactions. This can be done using reagents such as bromine, chlorine gas, and fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction of the nitro group results in the corresponding amino compound.
科学的研究の応用
7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of multiple halogen atoms and the nitro group can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
6-Chloro-7-fluoro-3-nitroquinolin-4(1H)-one: Lacks the bromine substituent, which may affect its chemical reactivity and biological activity.
7-Bromo-6-chloro-3-nitroquinolin-4(1H)-one: Lacks the fluorine substituent, which can influence its electronic properties and interactions with molecular targets.
8-Fluoro-3-nitroquinolin-4(1H)-one: Lacks both bromine and chlorine substituents, resulting in different chemical and physical properties.
Uniqueness
The unique combination of bromine, chlorine, fluorine, and nitro groups in 7-Bromo-6-chloro-8-fluoro-3-nitroquinolin-4(1H)-one imparts distinct properties that differentiate it from similar compounds. These properties include enhanced reactivity, specific binding interactions, and potential for diverse applications in scientific research.
特性
分子式 |
C9H3BrClFN2O3 |
|---|---|
分子量 |
321.49 g/mol |
IUPAC名 |
7-bromo-6-chloro-8-fluoro-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H3BrClFN2O3/c10-6-4(11)1-3-8(7(6)12)13-2-5(9(3)15)14(16)17/h1-2H,(H,13,15) |
InChIキー |
WQJKCDSTNWDBOW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)NC=C(C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


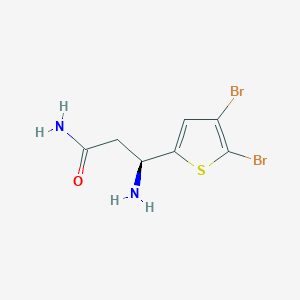
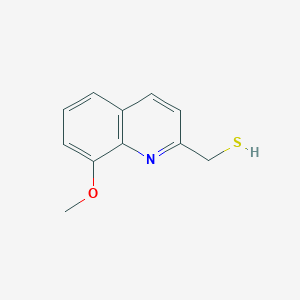

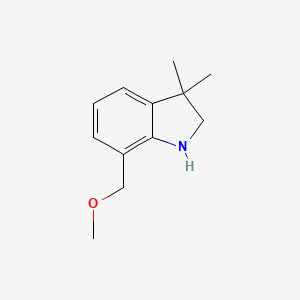
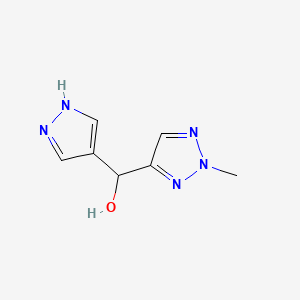
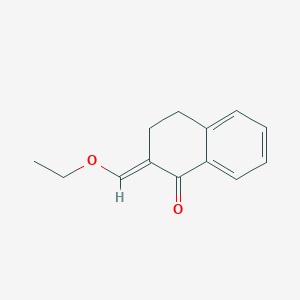
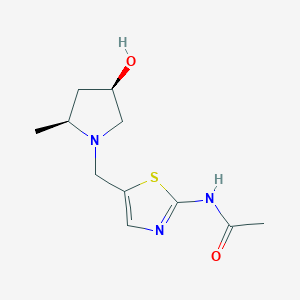


![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
